5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid
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Overview
Description
5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid is an organic compound with a unique structure that includes an ethoxyamino group and a dimethyl-substituted oxopentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:
Formation of the Ethoxyamino Group: This can be achieved by reacting ethylamine with an appropriate precursor, such as an oxo acid or ester, under controlled conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using reagents like methyl iodide in the presence of a base.
Oxidation to Form the Oxopentanoic Acid: The final step involves the oxidation of the intermediate compound to form the oxopentanoic acid. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3,3-dimethyl-5-oxopentanoic acid: Similar structure but with an amino group instead of an ethoxyamino group.
5-(Methoxyamino)-3,3-dimethyl-5-oxopentanoic acid: Similar structure but with a methoxyamino group.
Uniqueness
5-(Ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid is unique due to the presence of the ethoxyamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(ethoxyamino)-3,3-dimethyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-14-10-7(11)5-9(2,3)6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLHPTCYTXALGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)CC(C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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